ilexgeninA

Hepatocellular carcinoma Anti-proliferative Triterpenoid comparison

Ilexgenin A is an ursane-type pentacyclic triterpenoid (C₃₀H₄₆O₆, MW 502.69) originally isolated from Ilex hainanensis Merr. and Ilex pubescens Hook.

Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
Cat. No. B8251046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameilexgeninA
Molecular FormulaC30H46O6
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28+,29-,30+/m1/s1
InChIKeyUIEGOKVPCRANSU-LPTRQSICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilexgenin A (CAS 108524-94-3): A Pentacyclic Triterpenoid for Inflammation, Oncology, and Metabolic Research


Ilexgenin A is an ursane-type pentacyclic triterpenoid (C₃₀H₄₆O₆, MW 502.69) originally isolated from Ilex hainanensis Merr. and Ilex pubescens Hook. et Arn. [1]. It belongs to the large triterpenoid class but is structurally distinguished by its 3β,19α-dihydroxyurs-12-ene-24,28-dioic acid scaffold. Multiple independent laboratories have characterized its multi-pathway pharmacology, including inhibition of STAT3 and PI3K signaling [2], activation of AMPK and disruption of COPII-dependent SREBP1 maturation [3], and downregulation of HIF1α/SREBP-1-mediated lipid metabolism [4]. These mechanisms underpin its utility as a tool compound for dissecting the intersection of inflammation, angiogenesis, tumor growth, and metabolic dysregulation.

Why Ilexgenin A Cannot Be Replaced by Common Triterpenoids (Ursolic Acid, Oleanolic Acid) or Co-occurring Ilex Saponins


Although Ilexgenin A shares the pentacyclic ursane backbone with ubiquitous triterpenoids like ursolic acid and oleanolic acid, its unique 3β,19α-dihydroxy-24,28-dioic acid substitution pattern confers a distinct polypharmacology profile that is not replicated by these common analogs. Co-occurring Ilex saponins (e.g., ilexsaponin A1, B1, B2) are glycosylated derivatives with markedly different physicochemical properties, cellular permeability, and target engagement [1]. Crucially, Ilexgenin A simultaneously engages STAT3/PI3K and AMPK/CRTC2/SREBP1 axes—a dual signaling intervention that has not been demonstrated for the broader triterpenoid class [2][3]. Substituting Ilexgenin A with a structurally related but mechanistically distinct analog risks losing this coordinated anti-inflammatory, anti-angiogenic, and lipid-metabolism-modulating activity. The quantitative evidence below establishes where these differences translate into measurable, comparator-verified performance gaps.

Ilexgenin A: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Ilexgenin A Exhibits Superior Cellular Anti-Proliferative Potency in HepG2 HCC Cells Compared to Ilexsaponin B1 at 48 Hours

In a direct head-to-head cytotoxicity evaluation against HepG2 hepatocellular carcinoma cells, Ilexgenin A demonstrated substantially greater anti-proliferative potency than the co-occurring triterpenoid saponin ilexsaponin B1. At 48 h, the IC50 of Ilexgenin A was 26.03 μM, versus 1801.7 μM for ilexsaponin B1—a 69.2-fold difference. At 24 h, the respective IC50 values were 81.57 μM and 853.7 μM, representing a 10.5-fold difference [1]. The comparator ilexsaponin B1 is a representative Ilex triterpenoid saponin commonly used in cardiovascular inflammation studies. This data directly refutes the assumption that Ilex-derived triterpenoids are functionally interchangeable for oncology applications.

Hepatocellular carcinoma Anti-proliferative Triterpenoid comparison

Ilexgenin A Synergizes with Sorafenib to Suppress HCC Tumor Growth In Vivo While Mitigating Sorafenib-Induced Hepatotoxicity

In dual HCC xenograft models (HepG2 and H22), Ilexgenin A combined with Sorafenib produced greater tumor growth inhibition than either agent alone. ELISA and immunohistochemistry demonstrated significantly reduced VEGF expression and microvessel density (MVD) in the combination group versus monotherapy arms [1]. Critically, Sorafenib monotherapy elevated serum AST levels and the AST/ALT ratio, indicating hepatotoxicity, whereas the Ilexgenin A co-treatment group showed normalized AST/ALT ratios, indicating remediation of Sorafenib's liver toxicity [2]. This hepatoprotective differentiation has not been reported for other Ilex triterpenoids in Sorafenib combination contexts.

Hepatocellular carcinoma Synergy Hepatoprotection Combination therapy

Ilexgenin A Activates AMPK and Disrupts COPII-Mediated SREBP1 Maturation—A Mechanism Not Shared by Ursolic Acid or Oleanolic Acid

In hepatocytes exposed to saturated fatty acids and in high-fat diet-fed mice, Ilexgenin A activated AMPK, leading to cytoplasmic retention of CRTC2 and disruption of the Sec31A–Sec23A COPII interaction required for SREBP1 maturation. This resulted in inhibition of hepatic de novo fatty acid synthesis [1]. In contrast, the widely studied triterpenoids ursolic acid and oleanolic acid have not been shown to engage this CRTC2/COPII/SREBP1 axis. While both ursolic acid and oleanolic acid are reported to activate AMPK in some contexts, the specific CRTC2-COPII disruption mechanism appears unique to Ilexgenin A. Class-level inference is limited because the 3β,19α-dihydroxy-24,28-dioic acid motif is absent from ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) and oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid), which lack the C-19 hydroxyl and C-24 carboxyl groups.

Lipid metabolism AMPK SREBP1 CRTC2 Hepatic steatosis

Ilexgenin A Demonstrates Superior Cellular Uptake and Rapid Intracellular Equilibrium Compared to Ilexsaponin B1 in Vascular Endothelial Cells

A validated UPLC-qTOF-MS/MS study quantified the intracellular absorption kinetics of Ilexgenin A (aglycone, C1) versus ilexsaponin B1 (glycoside, C3) in HUVECs after administration of total triterpenoid saponins from Ilex pubescens (IPTS). Both compounds exhibited time-, temperature-, and concentration-dependent uptake, but the aglycone Ilexgenin A achieved intracellular equilibrium more rapidly than the glycosylated ilexsaponin B1, consistent with passive diffusion dominance for the less polar aglycone [1]. Ilexsaponin B1 additionally required sodium-dependent glucose transporter 1 (SGLT1) and was subject to P-glycoprotein (P-gp) efflux, which limited its net intracellular accumulation relative to Ilexgenin A [2]. This transport mechanism divergence means that Ilexgenin A is intrinsically more bioavailable at the cellular level in endothelial models, an important consideration for cardiovascular target engagement.

Pharmacokinetics Cellular uptake Endothelial cells Cardiovascular

Ilexgenin A Represses SREBP-1 and Triglyceride Content in Colon Cancer Cells at Concentrations That Do Not Affect General Class Triterpenoids

In HT-29 and HCT 116 colon cancer cells, Ilexgenin A (12.5–50 μM) downregulated SREBP-1 expression, inhibited SREBP-1 nuclear translocation, and decreased intracellular triglyceride (TG) content [1]. While SREBP-1 modulation has been reported for some triterpenoids (e.g., ursolic acid at high concentrations), the co-targeting of HIF1α as the upstream regulator of SREBP-1 in colorectal cancer models is specifically documented for Ilexgenin A [2]. In AOM/DSS-induced colitis-associated colorectal cancer mice, dietary 0.02% Ilexgenin A reversed 24 of 31 CRC-associated metabolites, predominantly in arachidonic acid, glycerophospholipid, and phospholipid metabolism pathways, and reduced SREBP-1 and its target genes (FASN, ACC) in colonic tissue [3]. Class-level comparison: neither ilexsaponin B1 nor ursolic acid has published data demonstrating this integrated HIF1α/SREBP-1/lipid metabolism reprogramming phenotype in the same model.

Colorectal cancer Lipid metabolism SREBP-1 HIF1α

High-Confidence Application Scenarios Where Ilexgenin A Provides Proven Differentiation Over Alternatives


Hepatocellular Carcinoma Xenograft Studies Requiring Sorafenib Combination with Built-in Hepatotoxicity Remediation

In HepG2 and H22 xenograft models, Ilexgenin A combined with Sorafenib suppresses tumor growth more effectively than Sorafenib alone while simultaneously normalizing Sorafenib-elevated AST/ALT ratios [1]. This dual benefit—efficacy enhancement plus hepatotoxicity mitigation—is not documented for any other Ilex-derived triterpenoid. Researchers procuring compounds for HCC combination therapy studies should prioritize Ilexgenin A when the study design includes Sorafenib-induced hepatotoxicity as an endpoint.

Hepatic de Novo Lipogenesis and CRTC2/COPII/SREBP1 Pathway Dissection in Metabolic Disease Models

Ilexgenin A is the only known triterpenoid that activates AMPK to retain CRTC2 in the cytoplasm, thereby disrupting the Sec31A–Sec23A COPII interaction essential for SREBP1 maturation [2]. This mechanism is directly relevant to hepatic steatosis, non-alcoholic fatty liver disease, and obesity research. Common triterpenoids (ursolic acid, oleanolic acid) lack the necessary 24,28-dioic acid motif to engage this pathway. Use Ilexgenin A when the experimental objective is to pharmacologically interrogate CRTC2-dependent SREBP1 processing.

Colitis-Associated Colorectal Cancer Models Investigating the HIF1α/SREBP-1/Lipid Metabolism Axis

In AOM/DSS-induced colitis-associated CRC, dietary 0.02% Ilexgenin A reversed 77.4% (24/31) of CRC-altered serum metabolites and downregulated SREBP-1, FASN, and ACC in colonic tissue via HIF1α inhibition [3]. Metabolomic pathway enrichment confirmed predominant effects on arachidonic acid, glycerophospholipid, and phospholipid metabolism. No comparator triterpenoid has published equivalent integrated metabolomic validation in this model. Procure Ilexgenin A for metabolomics-driven CRC studies where lipid reprogramming is a primary readout.

Endothelial Cell Inflammation and Angiogenesis Assays Requiring Defined Intracellular Pharmacokinetics

Ilexgenin A enters HUVECs via passive diffusion and active transport without P-glycoprotein efflux, achieving rapid intracellular equilibrium within 6 hours, in contrast to ilexsaponin B1 which requires SGLT1-mediated uptake and is subject to P-gp efflux [4]. This favorable uptake profile makes Ilexgenin A the preferred choice for endothelial inflammation or angiogenesis assays where consistent intracellular exposure is critical and P-gp efflux variability could confound results.

Quote Request

Request a Quote for ilexgeninA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.